molecular formula C21H21N3O6 B2585170 methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-70-1

methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2585170
CAS No.: 873571-70-1
M. Wt: 411.414
InChI Key: OMZTVXJEXIYMLW-UHFFFAOYSA-N
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Description

Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key functional groups include a 2-methoxyethyl substituent at the 6' position, a methyl ester at the 3' position, and an amino group at the 2' position. This compound’s spiro architecture confers conformational rigidity, which may enhance binding specificity in biological systems. Its ester group and polar substituents suggest moderate solubility, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-11-10-14-15(18(25)24(11)8-9-28-2)21(16(17(22)30-14)19(26)29-3)12-6-4-5-7-13(12)23-20(21)27/h4-7,10H,8-9,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZTVXJEXIYMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Position Reactivity Profile
Primary amine (-NH₂)2'-positionNucleophilic substitution, acylation, oxidation, or diazotization
Ester (-COOCH₃)3'-positionHydrolysis (acid/base), transesterification, nucleophilic acyl substitution
Ketone (-C=O)2- and 5'-positionsReduction to alcohols, nucleophilic addition (e.g., Grignard reagents)
Methoxyethyl (-OCH₂CH₂OCH₃)6'-positionEther cleavage (acidic/basic conditions), oxidation to carboxylic acids

Hydrolysis of the Ester Group

The 3'-methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :

  • Acidic : HCl/H₂O, reflux → Carboxylic acid + methanol .

  • Basic : NaOH/H₂O, reflux → Carboxylate salt + methanol.

Example :

Compound+H2OHClC22H21N3O6+CH3OH[3][4]\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_6 + \text{CH}_3\text{OH} \quad[3][4]

Amine Functionalization

The 2'-amine participates in acylation and alkylation reactions:

  • Acylation : Reaction with acetyl chloride yields an acetamide derivative.

  • Diazotization : Forms diazonium salts under cold, acidic conditions (e.g., HNO₂), enabling coupling reactions.

Example :

Compound+CH3COClAcetamide derivative+HCl[4]\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetamide derivative} + \text{HCl} \quad[4]

Reduction of Ketone Groups

The 2- and 5'-keto groups are reducible via catalytic hydrogenation or borohydride reagents:

  • Catalytic Hydrogenation : H₂/Pd-C → Secondary alcohols .

  • NaBH₄ : Selective reduction under mild conditions.

Example :

Compound+H2Pd-CDiol derivative[4][5]\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Diol derivative} \quad[4][5]

Methoxyethyl Ether Cleavage

The 6'-(2-methoxyethyl) group may undergo acid-catalyzed cleavage (e.g., HBr/AcOH) to form a hydroxyl intermediate, which can further oxidize to a ketone or carboxylic acid.

Spiro Ring Modifications

The spiro[indole-pyrano-pyridine] core may engage in:

  • Ring-opening reactions : Acidic conditions → Indole and pyrano-pyridine fragments.

  • Electrophilic substitution : Nitration/sulfonation at the indole’s aromatic ring.

Stability and Side Reactions

  • pH Sensitivity : The compound decomposes under strongly acidic (>pH 2) or basic (>pH 10) conditions, forming unidentified byproducts.

  • Thermal Stability : Degrades above 200°C, producing CO₂ and methylamine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate.

Case Studies

  • Nortopsentins and Derivatives : Research indicates that derivatives of bis-indolyl alkaloids such as Nortopsentins exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated GI50_{50} values ranging from 0.81 to 27.7 µM against a panel of human cancer cells . This suggests that similar structures may hold promise for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 2'-amino compounds.

Key Insights

  • The presence of specific functional groups (e.g., methoxyethyl and dioxo moieties) appears to enhance biological activity. For instance, modifications in the indole structure can lead to variations in cytotoxicity against cancer cell lines .

Potential Mechanisms

  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Pathways : Investigations into the inhibition of signaling pathways involved in cell proliferation and survival are ongoing. For example, compounds with similar scaffolds have been shown to interfere with pathways critical for tumor growth .

Additional Therapeutic Applications

Beyond oncology, methyl 2'-amino derivatives may have implications in other therapeutic areas.

Neurodegenerative Diseases

Research into multitarget drug designs indicates that indole-based compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. These compounds may enhance cognitive function by targeting multiple pathways involved in neuroprotection .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivityGI50_{50} values between 0.81–27.7 µM
Structure-ActivityModifications enhance biological activity
MechanismsInduces cell cycle arrest; inhibits signaling pathways
NeurodegenerativePotential benefits in Alzheimer's treatment

Mechanism of Action

The mechanism of action of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 3'-carboxylate in the target compound improves aqueous solubility compared to the 3'-carbonitrile in , which is more lipophilic .
  • The spiro indole-pyrano core is conserved across analogs, suggesting shared pharmacological targets related to kinase or protease inhibition .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~1.8–2.2* ~2.5–3.0 ~1.5–2.0
Solubility Moderate (ester enhances) Low (nitrile reduces) Moderate (pyridine polar)
IR Stretches (C=O) ~1700–1720 cm⁻¹ (ester) ~2220 cm⁻¹ (nitrile) ~1700 cm⁻¹ (ester)
NMR Signals δ 3.7–4.0 (OCH₃), δ 5.3 (NH₂) δ 4.5 (CH₂F), δ 7.2–7.6 (ArH) δ 8.5–9.0 (pyridine-H)

*Estimated using fragment-based methods.

Key Findings :

  • The target’s methyl ester contributes to a lower LogP compared to ’s nitrile, favoring better aqueous solubility .
  • Spectroscopic profiles align with functional groups: ’s IR data (1666 cm⁻¹ for C=O) supports ester characterization in the target compound .

Biological Activity

Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews existing literature on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates indole and pyridine moieties. The presence of functional groups such as amino and methoxyethyl enhances its solubility and may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways. This is consistent with findings from related compounds where caspase-3 activity was notably increased in hepatoma cell lines .
  • In Vitro Studies : In studies involving HepG2 and Huh-7 cell lines (both human liver cancer cells), derivatives of similar structures demonstrated IC50 values in the sub-micromolar range, indicating potent growth inhibition . While specific data for the compound is limited, its structural similarity suggests comparable efficacy.

Anti-inflammatory Properties

Compounds containing indole structures have been documented for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways and reduce cytokine production in various cell models . The potential for this compound to exhibit similar effects warrants further exploration.

Case Study 1: Induction of Apoptosis

A study evaluated the apoptotic effects of a structurally related compound on liver cancer cells. The results demonstrated a significant increase in caspase-3 activity after 24 hours of treatment, correlating with reduced cell viability . This suggests that this compound may similarly promote apoptosis.

Case Study 2: Anti-inflammatory Effects

In an experimental model of retinal neurodegeneration induced by lipopolysaccharides (LPS), compounds with indole scaffolds showed a reduction in inflammation markers and cytotoxicity . This indicates potential therapeutic applications for this compound in neuroinflammatory conditions.

Summary of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in neuronal models

Q & A

Q. How to address low reproducibility in spectral data across different research groups?

  • Methodological Answer : Standardize protocols:
  • Calibrate NMR spectrometers using internal standards (e.g., TMS).
  • Share raw data (FID files) for independent validation.
  • Publish detailed crystallographic parameters (CCDC deposition) for structural benchmarking .

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